molecular formula C15H22O2 B116929 Ethyl 2-(4-isobutylphenyl)propionate CAS No. 41283-72-1

Ethyl 2-(4-isobutylphenyl)propionate

Cat. No. B116929
Key on ui cas rn: 41283-72-1
M. Wt: 234.33 g/mol
InChI Key: HXTFUVWJFLDLJP-UHFFFAOYSA-N
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Patent
US06359182B1

Procedure details

To a solution of ibuprofen 1A (9.89 g, 48 mmol) in anhydrous EtOH (35 mL) was added chlorotrimethylsilane (18.27 mL, 144 mmol) at room temperature, and the mixture was stirred at the same temperature for 2h. After the removal of the excess EtOH and chlorotrimethylsilane under reduced pressure, the oily residue was treated with ice-cold saturated NaHCO3 (150 mL), and the resulting mixture was extracted with hexanes (450 mL). The hexanes solution was washed with brine (3×50 mL), and dried over anhydrous Na2SO2. Evaporation of the solvent afforded ethyl 2-(4′-isobutylphenyl)propionate 2A (11.24 g, in 100% yield) as a colorless oil.
Quantity
9.89 g
Type
reactant
Reaction Step One
Quantity
18.27 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH:4]([C:6]1[CH:15]=[CH:14][C:9]([CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:8][CH:7]=1)[CH3:5])=[O:3].Cl[Si](C)(C)C.[CH3:21][CH2:22]O>>[CH2:10]([C:9]1[CH:8]=[CH:7][C:6]([CH:4]([CH3:5])[C:2]([O:1][CH2:21][CH3:22])=[O:3])=[CH:15][CH:14]=1)[CH:11]([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
9.89 g
Type
reactant
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Name
Quantity
18.27 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
35 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of the excess EtOH and chlorotrimethylsilane under reduced pressure
ADDITION
Type
ADDITION
Details
the oily residue was treated with ice-cold saturated NaHCO3 (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with hexanes (450 mL)
WASH
Type
WASH
Details
The hexanes solution was washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO2
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.24 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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